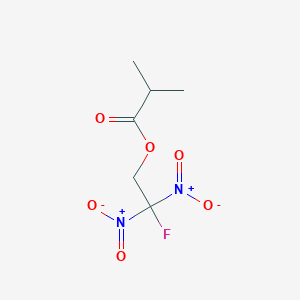
Lithium, (4-butylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (4-butylphenyl)- is an organolithium compound that features a lithium atom bonded to a 4-butylphenyl group Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (4-butylphenyl)- typically involves the reaction of 4-butylbromobenzene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
4-butylbromobenzene+2 Li→Lithium, (4-butylphenyl)-+LiBr
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve techniques such as distillation or crystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (4-butylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Can displace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.
Protic Solvents: Reacts with water or alcohols to form the corresponding hydrocarbon and lithium hydroxide or lithium alkoxide.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Hydrocarbons: From reactions with protic solvents.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Lithium, (4-butylphenyl)- is used as a strong nucleophile and base. It is employed in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, organolithium compounds can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry
In the materials science industry, organolithium compounds are used in the production of polymers and other advanced materials. They can initiate polymerization reactions and modify polymer structures to enhance their properties.
Mécanisme D'action
The mechanism of action of Lithium, (4-butylphenyl)- primarily involves its role as a nucleophile and base. The lithium atom, being highly electropositive, imparts a strong nucleophilic character to the compound. This allows it to attack electrophilic centers in various substrates, facilitating the formation of new bonds. The compound can also deprotonate weak acids, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium, (4-tert-butylphenyl)-
- Lithium, (4-methylphenyl)-
- Lithium, (4-ethylphenyl)-
Uniqueness
Lithium, (4-butylphenyl)- is unique due to the presence of the butyl group, which can influence the compound’s reactivity and solubility. Compared to its methyl and ethyl analogs, the butyl group provides greater steric bulk, which can affect the compound’s behavior in certain reactions. Additionally, the butyl group can impart different physical properties, such as boiling point and solubility, compared to shorter alkyl chains.
Propriétés
Numéro CAS |
10104-42-4 |
|---|---|
Formule moléculaire |
C10H13Li |
Poids moléculaire |
140.2 g/mol |
Nom IUPAC |
lithium;butylbenzene |
InChI |
InChI=1S/C10H13.Li/c1-2-3-7-10-8-5-4-6-9-10;/h5-6,8-9H,2-3,7H2,1H3;/q-1;+1 |
Clé InChI |
ALTKUUOLQQJUSU-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCC1=CC=[C-]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


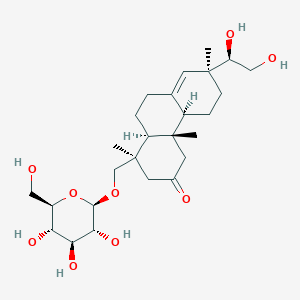
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
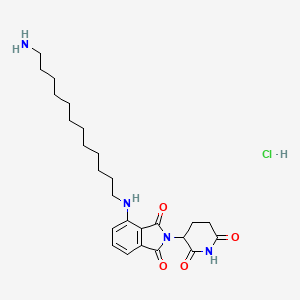
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![N,N'-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine](/img/structure/B14081430.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)
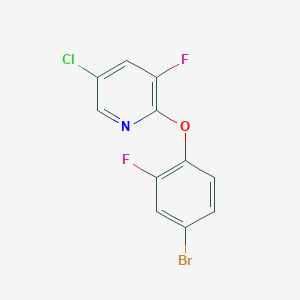
![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
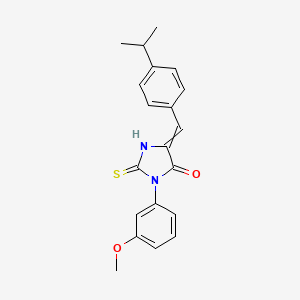
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
